molecular formula C19H19N3O3S B2799873 8-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 2034316-92-0

8-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)quinoline

Cat. No.: B2799873
CAS No.: 2034316-92-0
M. Wt: 369.44
InChI Key: VORWHLGUAKBBLQ-UHFFFAOYSA-N
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Description

8-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)quinoline is a quinoline-based compound featuring a piperidine ring substituted at the 1-position with a pyridin-3-ylsulfonyl group and linked via an ether oxygen at the 8-position of the quinoline core. This structural motif combines the aromatic quinoline scaffold with a sulfonylated piperidine, a design frequently explored in medicinal chemistry for targeting enzyme active sites or receptor-binding domains. The pyridin-3-ylsulfonyl group introduces a heteroaromatic sulfonamide moiety, which may enhance interactions with biological targets through hydrogen bonding or π-π stacking .

Properties

IUPAC Name

8-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-26(24,17-6-3-10-20-14-17)22-12-8-16(9-13-22)25-18-7-1-4-15-5-2-11-21-19(15)18/h1-7,10-11,14,16H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORWHLGUAKBBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with glycerol and sulfuric acid to form the quinoline nucleus. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinoline core under basic conditions. Finally, the pyridine sulfonyl group is added via a sulfonylation reaction, using pyridine sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

8-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

8-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The piperidine and pyridine sulfonyl groups may enhance binding affinity and selectivity towards particular targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure Modifications Key Substituents Molecular Formula Molecular Weight Key Properties/Data
8-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)quinoline Quinoline + piperidine-sulfonyl ether linkage Pyridin-3-ylsulfonyl at piperidine N1 C₁₉H₂₀N₃O₃S 370.45 Predicted solubility: Moderate (pyridine enhances polarity)
8-((4-Methylpiperidin-1-yl)sulfonyl)quinoline Quinoline + piperidine-sulfonyl linkage 4-Methylpiperidine-sulfonyl at quinoline C8 C₁₅H₁₈N₂O₂S 290.38 Density: 1.251 g/cm³; Boiling point: 463°C; pKa: 2.97 (acidic sulfonamide)
3-(4-Chlorophenylsulfonyl)-8-(piperidin-4-ylamino)quinoline Quinoline + sulfonyl and piperidine-amino groups 4-Chlorophenylsulfonyl at C3; piperidine-amino at C8 C₂₀H₂₁ClN₄O₂S 416.92 ESI-MS: m/z 402.4 [M+H]⁺; HPLC purity: 96.2%; Melting range: 245.4–250.9°C
8-(2-(Piperidin-4-yl)ethoxy)quinoline hydrochloride Quinoline + piperidine-ethoxy linkage Ethoxy-piperidine at C8; hydrochloride salt C₁₆H₂₁N₂O₂·HCl 324.82 IR: νmax 3366 cm⁻¹ (N–H stretch); GC-MS: molecular ion intensity 0.5–8%
2-(4-Ethylpiperazin-1-yl)-8-(2-fluorophenyl)quinoline Quinoline + ethylpiperazine and fluorophenyl 4-Ethylpiperazine at C2; 2-fluorophenyl at C8 C₂₁H₂₂FN₃ 335.42 Noted for potential CNS applications (structural analogy to antipsychotics)

Key Differences and Implications

Sulfonyl Group Positioning: The target compound’s sulfonyl group is attached to the piperidine nitrogen, whereas analogues like 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline place the sulfonyl directly on the quinoline.

Substituent Effects: The pyridin-3-ylsulfonyl group in the target compound introduces a basic nitrogen, enhancing solubility in polar solvents compared to 3-(4-chlorophenylsulfonyl)-8-(piperidin-4-ylamino)quinoline , which has a hydrophobic chlorophenyl group. 8-(2-(Piperidin-4-yl)ethoxy)quinoline hydrochloride lacks a sulfonyl group but includes a protonatable amine (as hydrochloride salt), favoring aqueous solubility over the neutral sulfonamide analogues.

Biological Activity Trends: Compounds with sulfonamide groups (e.g., 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline) are often explored as enzyme inhibitors (e.g., carbonic anhydrase, kinase targets) due to sulfonamide’s capacity for zinc binding . 3-(4-Chlorophenylsulfonyl)-8-(piperidin-4-ylamino)quinoline demonstrated high purity (96.2% HPLC) and stability (melting point >245°C), suggesting suitability for in vivo studies.

Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation of a piperidine intermediate followed by quinoline coupling, akin to methods in (e.g., sodium triacetoxy borohydride for reductive amination). In contrast, 8-(2-(piperidin-4-yl)ethoxy)quinoline hydrochloride uses simpler acylation reactions but yields lower molecular ion intensity in GC-MS, complicating characterization .

Physicochemical Properties

  • Solubility: The pyridin-3-ylsulfonyl group’s polarity may improve aqueous solubility relative to 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline, which has a logP ~3.0 (predicted) .
  • Acidity: The sulfonamide pKa of the target compound is expected to be ~2–3, similar to 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline (pKa 2.97) , enabling ionization at physiological pH.

Biological Activity

8-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)quinoline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline backbone linked to a piperidine moiety through a pyridine-sulfonyl group, which may enhance its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in drug development.

The chemical structure of this compound can be described as follows:

PropertyValue
Common NameThis compound
CAS Number2034316-92-0
Molecular FormulaC19H19N3O3S
Molecular Weight369.4 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of the sulfonyl and piperidine groups is believed to play a significant role in modulating these activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial effects of quinoline derivatives. For instance, derivatives containing the 8-hydroxyquinoline moiety have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Pathogen
8-Hydroxyquinoline2.5Staphylococcus aureus
7-Chloro-8-hydroxyquinoline1.0Escherichia coli
8-(pyridin-3-yloxy)-quinoline0.5Klebsiella pneumoniae

Anticancer Potential

The anticancer properties of quinoline derivatives have been widely studied, particularly their ability to inhibit tumor cell proliferation and induce apoptosis. The structural characteristics of these compounds allow them to interact with DNA and various cellular enzymes.

Case Study: Anticancer Activity

A study by Rbaa et al. demonstrated that derivatives of quinoline showed significant cytotoxicity against cancer cell lines such as HeLa and MCF7, with IC50 values ranging from 10 to 30 µM. The authors suggested that the presence of electron-withdrawing groups on the quinoline ring enhances anticancer activity by increasing lipophilicity and facilitating cellular uptake.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameIC50 (µM)Cell Line
8-Hydroxyquinoline15HeLa
7-Chloro-8-hydroxyquinoline12MCF7
8-(pyridin-3-yloxy)-quinoline20A549

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Metal Chelation : Similar to other quinolines, it may chelate metal ions, disrupting enzyme function.
  • DNA Interaction : The compound could intercalate into DNA, affecting replication and transcription processes.

Q & A

Q. What synthetic routes are commonly employed for the synthesis of 8-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)quinoline?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution and coupling reactions. A typical route involves:

Piperidine Functionalization : Sulfonylation of piperidine-4-ol with pyridin-3-ylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-(pyridin-3-ylsulfonyl)piperidin-4-ol .

Quinoline Coupling : Reacting the sulfonylated piperidine with 8-hydroxyquinoline using Mitsunobu conditions (e.g., DIAD/PPh₃) or SN2 displacement in polar aprotic solvents (e.g., DMSO) .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
  • Key Data : Yields range from 50–75%, with purity confirmed by HPLC (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidine C-O-C linkage at δ 4.5–5.0 ppm) and sulfonamide group (δ 3.0–3.5 ppm for SO₂-N) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 410.12) .
  • IR Spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1600 cm⁻¹ (quinoline C=N) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinase or protease targets (e.g., EGFR, PARP) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Modify the pyridinyl-sulfonyl group (e.g., 3-fluoro vs. 4-chloro) to enhance target affinity. For example, 3-fluoro analogs show 2x higher PARP inhibition .
  • Piperidine Conformation : Introduce methyl groups at C3/C5 of piperidine to restrict ring puckering, improving selectivity (e.g., 3,3-dimethylpiperidine analogs reduce off-target effects) .
  • Data Table :
SubstituentTarget IC₅₀ (nM)Selectivity Index
Pyridin-3-yl-sulfonyl120 ± 155.2
3-Fluorophenyl-sulfonyl65 ± 88.7
4-Chlorophenyl-sulfonyl90 ± 106.1

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • DoE Approach : Vary temperature (60–100°C), solvent (DMF vs. DMSO), and base (K₂CO₃ vs. Cs₂CO₃) in coupling steps. Optimal conditions: 80°C in DMF with K₂CO₃ (yield: 75%) .
  • Catalyst Screening : Pd/C or CuI for Ullmann-type couplings reduces side products .

Q. How should researchers address contradictory data in biological assays?

  • Methodological Answer :
  • Assay Validation : Replicate results across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
  • Purity Check : Re-purify compound via prep-HPLC to confirm activity is not due to impurities (<0.5% by LC-MS) .
  • Target Profiling : Use proteome-wide affinity chromatography or CRISPR screening to identify off-target interactions .

Q. What computational strategies predict target engagement?

  • Methodological Answer :
  • Docking Studies : Glide/SP or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR; docking score < −8 kcal/mol correlates with activity) .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD < 2 Å) .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24h; monitor degradation via LC-MS. Sulfonamide groups show stability at pH 7.4 (t₁/₂ > 48h) .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH; CYP3A4 is primary metabolizer (CLint = 15 mL/min/kg) .

Q. What methods resolve enantiomers of related piperidine-quinoline derivatives?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak AD-H column (hexane/IPA 90:10) to separate enantiomers (α = 1.2) .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid .

Q. How can target deconvolution identify primary biological targets?

  • Methodological Answer :
  • Chemical Proteomics : SILAC-based pull-down assays with biotinylated probes .
  • Phosphoproteomics : LC-MS/MS to map kinase inhibition signatures (e.g., reduced p-ERK levels) .

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